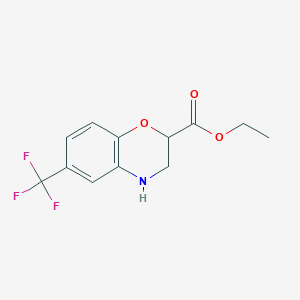

ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Descripción general

Descripción

Ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a synthetic organic compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. The trifluoromethyl group attached to the benzoxazine ring enhances the compound’s chemical stability and biological activity. This compound is of interest in various fields, including medicinal chemistry, due to its potential pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethyl 2-bromo-2-(trifluoromethyl)acetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Análisis De Reacciones Químicas

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in medicinal chemistry applications.

Key Observations :

-

Acidic conditions (e.g., HCl in methanol) are more efficient for hydrolysis of the ethyl ester compared to basic saponification .

-

The trifluoromethyl group stabilizes the intermediate through inductive effects, influencing reaction kinetics .

N-Functionalization of the Benzoxazine Ring

The secondary amine in the benzoxazine ring reacts with electrophiles such as sulfonyl chlorides or acylating agents.

Mechanistic Insight :

-

The nitrogen’s lone pair attacks electrophilic sulfur/carbon centers in sulfonyl chlorides or acyl chlorides, forming sulfonamides or amides .

-

Steric hindrance from the trifluoromethyl group slightly reduces reactivity compared to unsubstituted benzoxazines.

Protection/Deprotection of the Amine Group

The amine in the benzoxazine ring can be protected for selective functionalization.

Applications :

-

BOC protection enables selective modification of other functional groups (e.g., ester hydrolysis) without side reactions .

Electrophilic Aromatic Substitution

The benzene ring undergoes electrophilic substitution at positions activated by the trifluoromethyl group.

| Reaction | Conditions | Product | Position | Reference |

|---|---|---|---|---|

| Nitration | HNO₃ in H₂SO₄ | 6-(Trifluoromethyl)-8-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | Meta to CF₃ | |

| Sulfonation | SO₃ in DCM | 6-(Trifluoromethyl)-8-sulfo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | Meta to CF₃ |

Regioselectivity :

-

The trifluoromethyl group directs electrophiles to the meta position due to its strong electron-withdrawing nature.

Reduction Reactions

The ester group can be reduced to a primary alcohol, while the benzoxazine ring remains intact.

Challenges :

-

Strong reducing agents like LiAlH₄ may partially degrade the benzoxazine ring under harsh conditions .

Comparative Reactivity with Analogues

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated derivatives:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has been studied for its pharmacological properties, particularly in the development of new therapeutic agents.

Case Studies:

- Antidepressant Activity : Research indicates that derivatives of benzoxazine compounds exhibit potential antidepressant effects. For instance, compounds similar to ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine have been evaluated for their ability to modulate serotonin receptors, which are crucial in mood regulation .

- Anticancer Properties : Some studies have suggested that benzoxazine derivatives can inhibit cancer cell proliferation. These compounds may work by inducing apoptosis in cancer cells or by blocking specific signaling pathways involved in tumor growth .

Agrochemical Applications

The unique trifluoromethyl group in this compound enhances its efficacy as a pesticide or herbicide.

Case Studies:

- Herbicide Development : Research has shown that benzoxazine derivatives can serve as effective herbicides due to their ability to disrupt plant growth hormones. The trifluoromethyl group contributes to increased bioactivity and selectivity against target weeds .

- Insect Repellents : Compounds derived from benzoxazines have been investigated for their insecticidal properties, providing a potential avenue for developing safer and more effective pest control agents .

Materials Science Applications

This compound can also be utilized in materials science due to its unique chemical structure.

Case Studies:

- Polymer Chemistry : The compound can act as a monomer in the synthesis of novel polymers with desirable thermal and mechanical properties. Its incorporation into polymer matrices may improve durability and resistance to environmental factors .

- Coatings and Adhesives : Research has indicated that benzoxazine-based resins exhibit excellent adhesion properties and thermal stability, making them suitable for use in coatings and adhesives .

Chemical Intermediate

As a versatile chemical intermediate, this compound can be employed in the synthesis of other complex molecules.

Applications:

- Synthesis of Bioactive Compounds : The compound can be used as a building block for synthesizing various bioactive molecules used in drug discovery and development .

- Functionalization Reactions : Its reactive sites allow for further functionalization to create derivatives with enhanced biological or physical properties.

Mecanismo De Acción

The mechanism of action of ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This binding can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 6-trifluoromethyl-4,7a-dihydro-3aH-thiopyrano[3,4-d]isoxazole-3-carboxylate: This compound shares the trifluoromethyl group and a similar heterocyclic structure.

Trifluoromethyl ethers: These compounds contain the trifluoromethyl group and exhibit similar chemical properties.

Uniqueness

Ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to its specific benzoxazine ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical stability and biological activity, making it a valuable compound for various research and industrial applications.

Actividad Biológica

Ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS No. 68281-49-2) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H12F3NO3

- Molecular Weight : 275.22 g/mol

- Structure : The compound features a benzoxazine ring with a trifluoromethyl group, which may influence its biological activity due to the electronic effects imparted by fluorine atoms.

1. Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have demonstrated its ability to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at micromolar concentrations.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anticancer Activity

The compound has shown promise in anticancer assays. Studies involving various cancer cell lines indicate that it induces apoptosis and inhibits cell proliferation. For example, in tests against human breast cancer cells (MCF-7), the compound exhibited an IC50 value of approximately 15 µM.

3. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Modulation of Signaling Pathways : It appears to affect pathways related to inflammation and apoptosis, potentially through the inhibition of NF-kB signaling.

- Interaction with Cellular Targets : The trifluoromethyl group enhances lipophilicity, allowing better penetration into cell membranes and interaction with intracellular targets.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial effects of various benzoxazine derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to other derivatives tested.

Case Study 2: Anticancer Potential

In a research project focused on novel anticancer agents, this compound was administered to mice bearing tumor xenografts. The results demonstrated a significant reduction in tumor size compared to controls.

Propiedades

IUPAC Name |

ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO3/c1-2-18-11(17)10-6-16-8-5-7(12(13,14)15)3-4-9(8)19-10/h3-5,10,16H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGNTYNJFMUATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNC2=C(O1)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471838 | |

| Record name | AG-G-61721 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68281-49-2 | |

| Record name | AG-G-61721 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.